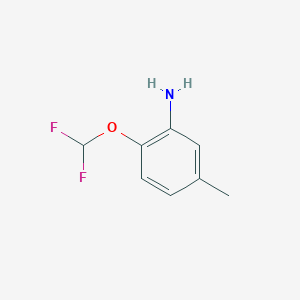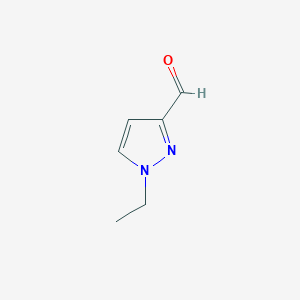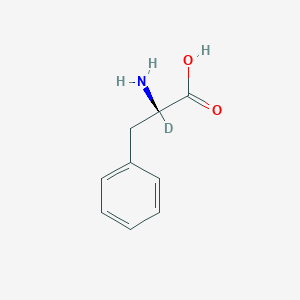
L-Phenylalanin-2-d1
Übersicht
Beschreibung
L-Phenylalanine-2-d1 (L-Phe-2-d1) is a naturally occurring non-proteinogenic amino acid and is a derivative of phenylalanine. It is a white crystalline solid, with a melting point of about 140°C and a molecular weight of 179.21 g/mol. It is an important component of many biological processes and is involved in the synthesis of proteins, hormones, and neurotransmitters. In addition, it is involved in the regulation of metabolism, energy production, and gene expression.
Wissenschaftliche Forschungsanwendungen
Mikrobielle Biosynthese
Neuere Forschung hat einen künstlichen Biokonversionsprozess entwickelt, um L-Phenylalanin aus preiswerten aromatischen Vorläufern wie Benzaldehyd oder Benzylalkohol zu synthetisieren . Dieser innovative Ansatz nutzt gentechnisch veränderte E. coli-Stämme zur Produktion von L-Phenylalanin und bietet eine kostengünstige und nachhaltige Methode zur Herstellung dieser essentiellen Aminosäure.
Nahrungsergänzungsmittel
L-Phenylalanin wird aufgrund seiner Rolle als Vorläufer des Neurotransmitters Phenylethylamin in Nahrungsergänzungsmitteln häufig verwendet . Diese Nahrungsergänzungsmittel werden oft für ihre potenziellen Vorteile bei der Steigerung der Stimmung und der kognitiven Funktion vermarktet.
Futtermittelindustrie
In der Futtermittelindustrie wird L-Phenylalanin dem Tierfutter zugesetzt, um eine ausgewogene Ernährung zu gewährleisten, insbesondere für Hochleistungsvieh, bei dem optimale Aminosäureprofile für Wachstum und Gesundheit entscheidend sind .
Kosmetikindustrie
Die Kosmetikindustrie verwendet L-Phenylalanin als Baustein für verschiedene Haut- und Haarpflegeprodukte. Seine Eigenschaften können zur Melaninproduktion beitragen, die für die Pigmentierung und den Schutz vor UV-Strahlung unerlässlich ist .
Pharmazeutische Synthese
L-Phenylalanin-Derivate werden bei der Synthese pharmakologisch aktiver Verbindungen verwendet, darunter Cephalosporin-Antibiotika, Antitumor-Metallo-Medikamente und HIV-Proteaseinhibitoren . Die Fähigkeit, diese Derivate effizient zu synthetisieren, eröffnet neue Möglichkeiten für die Entwicklung und Produktion von Medikamenten.
Chemische Industrie
Die chemische Industrie verwendet L-Phenylalanin aufgrund seiner reaktiven Seitenkette bei der Synthese verschiedener chemischer Verbindungen. Es dient als chiraler Baustein für die Herstellung von Feinchemikalien und Polymeren .
Forschung und Entwicklung
In Forschung und Entwicklung wird L-Phenylalanin-2-d1 als Standard oder Referenzmaterial in analytischen Methoden wie der Massenspektrometrie verwendet, um die Genauigkeit und Präzision von Messungen mit Phenylalanin oder seinen Derivaten zu gewährleisten .
Biotechnologische Anwendungen
Die Untersuchung von this compound in der Biotechnologie konzentriert sich auf das Verständnis seiner Rolle in Stoffwechselwegen und seinen potenziellen Einsatz in der Stoffwechseltechnik, um neue Stämme von Mikroorganismen mit verbesserten Produktionskapazitäten zu schaffen .
Wirkmechanismus
Target of Action
L-Phenylalanine-2-d1 primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is particularly promising for targeted drug delivery due to its tissue-specific expression profile . L-Phenylalanine-2-d1 is also a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs .
Mode of Action
L-Phenylalanine-2-d1 interacts with its targets by being selectively transported by LAT1 . It improves LAT1 affinity and selectivity compared to the parent amino acid Phenylalanine . As a competitive antagonist for NMDARs and non-NMDARs, it competes with glycine and glutamate for their binding sites .
Biochemical Pathways
L-Phenylalanine-2-d1 is involved in the phenylalanine metabolism pathway . It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also used as the precursor for the biosynthesis of 2-Phenylethanol (2-PE) through the Ehrlich pathway .
Pharmacokinetics
Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of L-Phenylalanine-2-d1 and their impact on bioavailability.
Result of Action
The molecular and cellular effects of L-Phenylalanine-2-d1’s action are largely dependent on its role as a precursor in various biochemical pathways. For instance, in the Ehrlich pathway, it serves as a precursor for the biosynthesis of 2-PE, an important flavoring ingredient .
Action Environment
The action, efficacy, and stability of L-Phenylalanine-2-d1 can be influenced by environmental factors. For example, the level of isotopic enrichment of L-Phenylalanine-2-d1 can vary depending on the concentration of 2H2O in the growth media . This suggests that the environment in which L-Phenylalanine-2-d1 is synthesized can impact its properties and functions.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
L-Phenylalanine-2-d1 plays a crucial role in biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and o-phthalaldehyde (OPA). PAL catalyzes the conversion of L-Phenylalanine-2-d1 to ammonia and trans-cinnamic acid .
Cellular Effects
The effects of L-Phenylalanine-2-d1 on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
L-Phenylalanine-2-d1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of L-Phenylalanine-2-d1 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of L-Phenylalanine-2-d1 vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
L-Phenylalanine-2-d1 is involved in metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
L-Phenylalanine-2-d1 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and affects its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-deuterio-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-ZXEPEWCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443651 | |
| Record name | L-Phenylalanine-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54793-54-3 | |
| Record name | L-Phenylalanine-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)
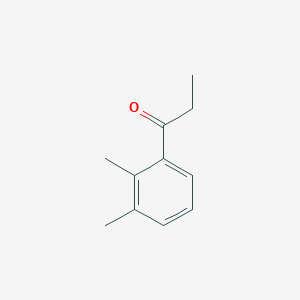
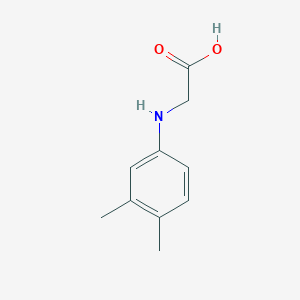
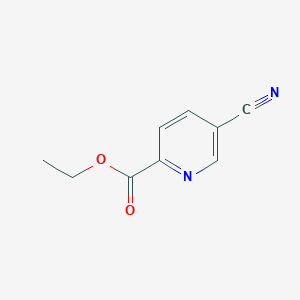


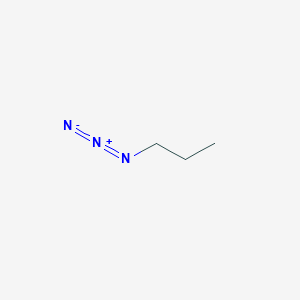


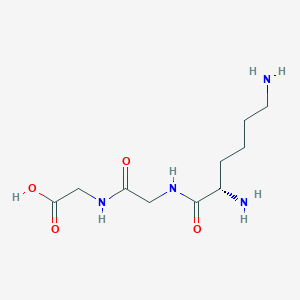

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
